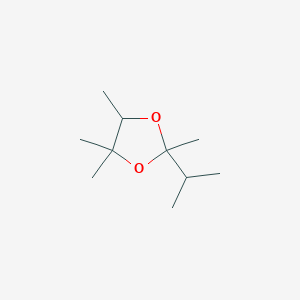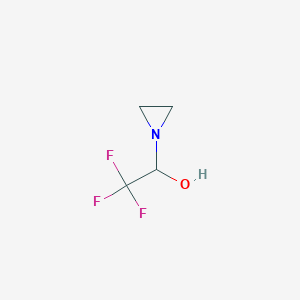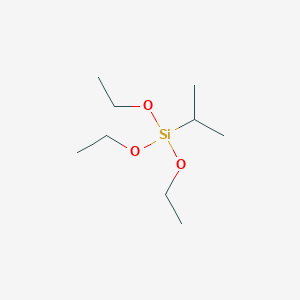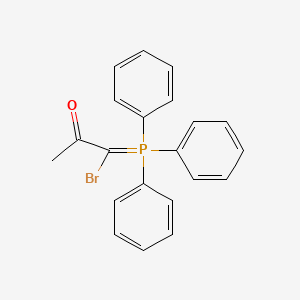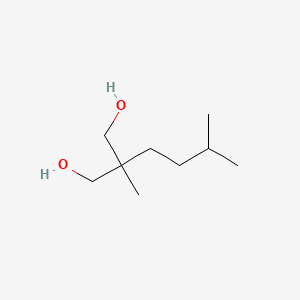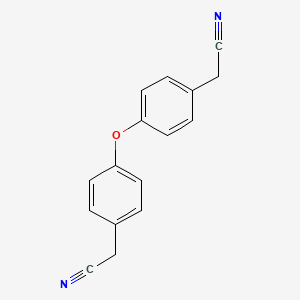
2,2'-(Oxydibenzene-4,1-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of two acetonitrile groups attached to a central oxydibenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol. The process can be summarized as follows:
Starting Materials: 4,4’-dihydroxybiphenyl and acetonitrile.
Catalyst: A suitable catalyst, such as a base or acid, to facilitate the reaction.
Solvent: Methanol or another appropriate solvent.
Reaction Conditions: Elevated temperatures, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Oxydibenzene-4,1-diyl)dioxirane: Similar structure but with oxirane groups instead of nitrile groups.
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Contains a cyclohexane ring instead of an oxydibenzene structure.
Uniqueness
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is unique due to its specific combination of nitrile groups and an oxydibenzene core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
14974-56-2 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-[4-[4-(cyanomethyl)phenoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C16H12N2O/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Clé InChI |
IIAHESVPVNTKBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


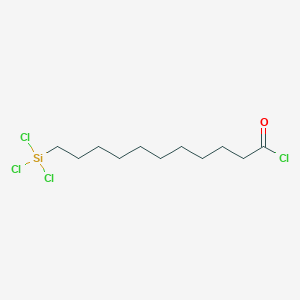
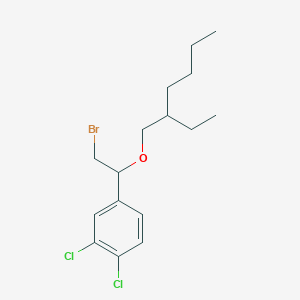
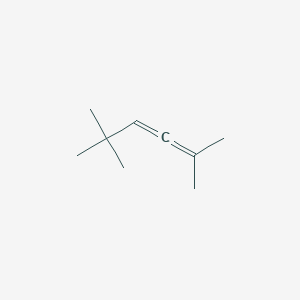
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
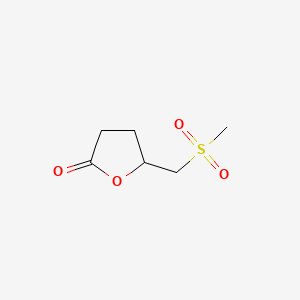
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
